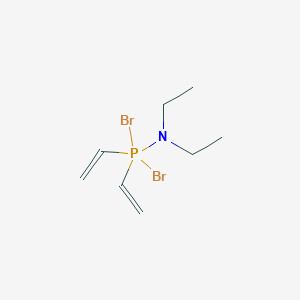
1,1-Dibromo-1,1-diethenyl-N,N-diethyl-lambda~5~-phosphanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dibromo-1,1-diethenyl-N,N-diethyl-lambda~5~-phosphanamine: is an organophosphorus compound characterized by the presence of bromine, ethylene, and diethylamine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1-Dibromo-1,1-diethenyl-N,N-diethyl-lambda~5~-phosphanamine can be synthesized through a copper-mediated cross-coupling reaction between 1,1-dibromo-1-alkenes and dialkyl phosphites . This reaction allows for the substitution of both bromine atoms with hydrogen and a dialkoxyphosphoryl group, resulting in the formation of the desired compound.
Industrial Production Methods: The industrial production of this compound typically involves the use of efficient and stereoselective procedures, such as the copper-mediated cross-coupling reaction mentioned above. These methods are designed to ensure high yields and purity of the final product, making them suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1-Dibromo-1,1-diethenyl-N,N-diethyl-lambda~5~-phosphanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphines.
Substitution: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate substitution reactions.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: 1,1-Dibromo-1,1-diethenyl-N,N-diethyl-lambda~5~-phosphanamine is used as a building block in organic synthesis, particularly in the preparation of phosphine-containing compounds.
Biology: The compound’s potential biological activity is being explored, including its use as a ligand in coordination chemistry and its interactions with biological molecules.
Medicine: Research is ongoing to investigate the compound’s potential therapeutic applications, including its use as a precursor for the synthesis of biologically active molecules.
Industry: In the industrial sector, the compound is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1,1-Dibromo-1,1-diethenyl-N,N-diethyl-lambda~5~-phosphanamine involves its interaction with molecular targets through its bromine and phosphine groups. These interactions can lead to the formation of covalent bonds with target molecules, resulting in various chemical transformations. The compound’s ability to undergo substitution reactions makes it a versatile reagent in organic synthesis.
Comparaison Avec Des Composés Similaires
1,1-Dibromoethane: A related compound with similar bromine-containing structure.
1,1-Dibromopropene: Another similar compound with a different alkene group.
Uniqueness: 1,1-Dibromo-1,1-diethenyl-N,N-diethyl-lambda~5~-phosphanamine is unique due to the presence of both diethenyl and diethylamine groups, which confer distinct chemical properties and reactivity compared to other dibromo compounds
Propriétés
Numéro CAS |
63074-34-0 |
|---|---|
Formule moléculaire |
C8H16Br2NP |
Poids moléculaire |
317.00 g/mol |
Nom IUPAC |
N-[dibromo-bis(ethenyl)-λ5-phosphanyl]-N-ethylethanamine |
InChI |
InChI=1S/C8H16Br2NP/c1-5-11(6-2)12(9,10,7-3)8-4/h7-8H,3-6H2,1-2H3 |
Clé InChI |
LWHODVIFGCSWRC-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)P(C=C)(C=C)(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![11-[Butyl(dimethyl)stannyl]undecanoic acid](/img/structure/B14498808.png)
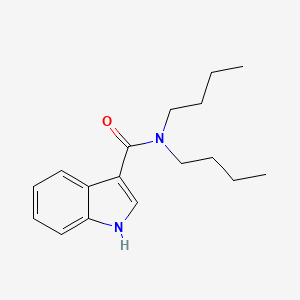
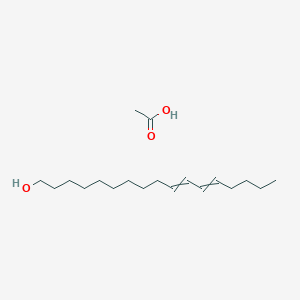
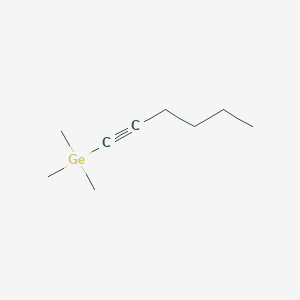
![6,6'-(1,2-Phenylene)bis[2-(biphenylen-2-yl)-4-phenylquinoline]](/img/structure/B14498840.png)
![N-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-glutamic acid](/img/structure/B14498842.png)

![5-Methoxy-1',2',3',4'-tetrahydro[1,1'-biphenyl]-2-ol](/img/structure/B14498850.png)
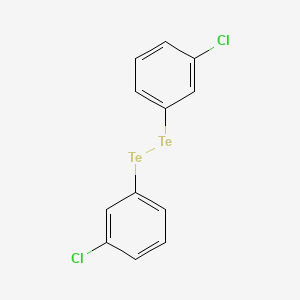
![[4-Chloro-3-methoxy-5-(methylamino)phenyl]methanol](/img/structure/B14498864.png)
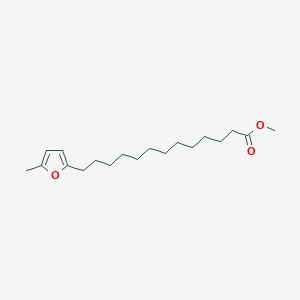
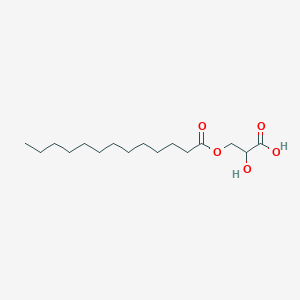
![N,N'-[Carbonylbis(6-nitro-2,1-phenylene)]diacetamide](/img/structure/B14498875.png)
![4-[(E)-(2,4-Dinitronaphthalen-1-yl)diazenyl]-N-ethylnaphthalen-1-amine](/img/structure/B14498887.png)
